molecular formula C16H10ClN3O3 B11517040 4-(4-Chloro-3,5-dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile

4-(4-Chloro-3,5-dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11517040
M. Wt: 327.72 g/mol
InChI Key: OKSOFBGJIOFMKN-UHFFFAOYSA-N
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Description

4-(4-Chloro-3,5-dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a nitro group, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 4-(4-Chloro-3,5-dimethylphenoxy)benzene, followed by the introduction of cyano groups through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3,5-dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-Chloro-3,5-dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3,5-dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitro and cyano groups can participate in electron transfer reactions, while the phenoxy group can interact with various biological receptors. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different functional groups.

    4-Chloro-3,5-dimethylphenoxyacetic acid: Another related compound with an acetic acid group instead of nitro and cyano groups.

Uniqueness

4-(4-Chloro-3,5-dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H10ClN3O3

Molecular Weight

327.72 g/mol

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H10ClN3O3/c1-9-3-13(4-10(2)16(9)17)23-15-6-12(8-19)11(7-18)5-14(15)20(21)22/h3-6H,1-2H3

InChI Key

OKSOFBGJIOFMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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